2-Bromo-5-hydroxyisonicotinonitrile
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Overview
Description
2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₆H₃BrN₂O. It is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxyisonicotinonitrile typically involves the bromination of 5-hydroxyisonicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxyisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines derived from the reduction of the nitrile group
Scientific Research Applications
2-Bromo-5-hydroxyisonicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxyisonicotinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group make it a versatile intermediate in various organic reactions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine and nitrile groups, which influence the compound’s behavior in substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoisonicotinonitrile: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
5-Hydroxyisonicotinonitrile: Lacks the bromine atom, affecting its reactivity in halogenation and substitution reactions.
2-Chloro-5-hydroxyisonicotinonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties
Uniqueness
2-Bromo-5-hydroxyisonicotinonitrile is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and potential pharmaceuticals .
Properties
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKACKGYHWLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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